molecular formula C19H22N4O3S2 B2789324 ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1030116-74-5

ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2789324
CAS No.: 1030116-74-5
M. Wt: 418.53
InChI Key: AJQLRAUULAUVNI-UHFFFAOYSA-N
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Description

ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a thiomorpholine ring, a pyrazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Thiomorpholine Ring: This step involves the reaction of morpholine with sulfur to form thiomorpholine.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Thioether Formation: The thiomorpholine and pyrazine rings are linked via a thioether bond, typically using a thiolating agent.

    Amidation: The resulting compound is then reacted with ethyl 2-amino benzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiomorpholine and thioether groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiomorpholine and pyrazine rings may play a role in binding to these targets, while the benzoate ester group could facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a thiomorpholine ring, a pyrazine ring, and a benzoate ester

Properties

IUPAC Name

ethyl 2-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-5-3-4-6-15(14)22-16(24)13-28-18-17(20-7-8-21-18)23-9-11-27-12-10-23/h3-8H,2,9-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQLRAUULAUVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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